
Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structural features, including the presence of a trifluoropropyl group and a dimethylethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- typically involves multi-step organic reactions. The starting materials often include butanedioic acid derivatives and appropriate reagents to introduce the propenyl and trifluoropropyl groups. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoropropyl and propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity. The trifluoropropyl group is known to influence the biological properties of molecules, making this compound of interest in drug discovery.
Medicine
In medicine, this compound or its derivatives may be investigated for therapeutic applications. The presence of the trifluoropropyl group can enhance the pharmacokinetic properties of drugs, such as their stability and bioavailability.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The trifluoropropyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The propenyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid derivatives with different ester groups.
- Compounds with trifluoropropyl groups but different core structures.
- Propenyl-substituted organic molecules.
Uniqueness
The uniqueness of Butanedioic acid, 2-(2-propen-1-yl)-3-(3,3,3-trifluoropropyl)-, 1-(1,1-dimethylethyl) ester, (2S,3R)- lies in its combination of functional groups, which impart distinct chemical and biological properties. The trifluoropropyl group, in particular, is known for its ability to enhance the stability and activity of compounds, making this molecule valuable in various applications.
Propriétés
Formule moléculaire |
C14H21F3O4 |
|---|---|
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
(2S,3R)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylhexanoic acid |
InChI |
InChI=1S/C14H21F3O4/c1-5-6-9(11(18)19)10(7-8-14(15,16)17)12(20)21-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,18,19)/t9-,10+/m0/s1 |
Clé InChI |
DGSCRKSUXWSSLX-VHSXEESVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CCC(F)(F)F)[C@H](CC=C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C(CCC(F)(F)F)C(CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
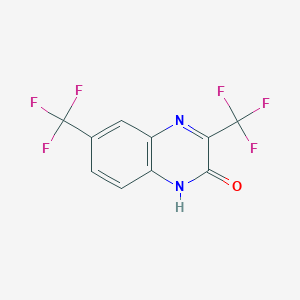
![6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061249.png)
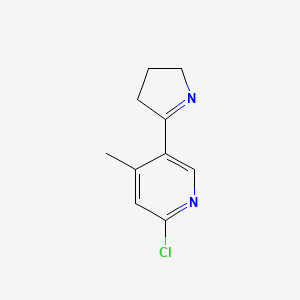
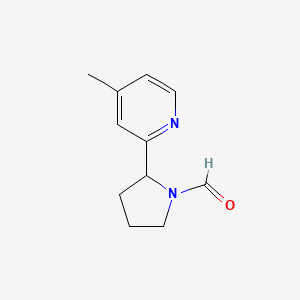
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
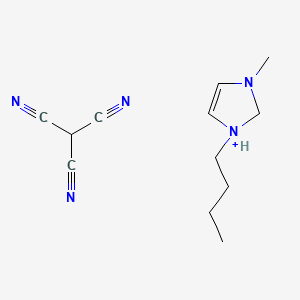
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
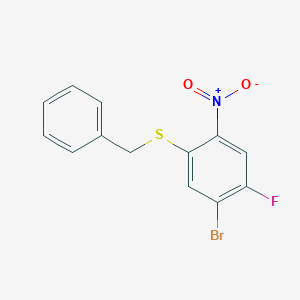

![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
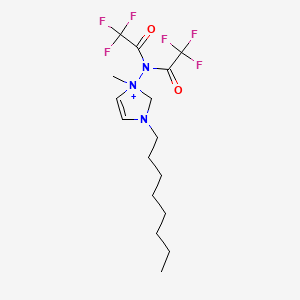
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
